molecular formula C4H10ClNO B1657958 1-Methoxycyclopropan-1-amine hydrochloride CAS No. 58939-47-2

1-Methoxycyclopropan-1-amine hydrochloride

Cat. No.: B1657958
CAS No.: 58939-47-2
M. Wt: 123.58
InChI Key: IEPAHAXVBXNSKS-UHFFFAOYSA-N
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Description

1-Methoxycyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClNOThis compound is primarily used in the synthesis of various organic compounds and has been extensively studied for its potential use in the development of new drugs and as a research tool to investigate the biochemical and physiological effects of various compounds.

Preparation Methods

The synthesis of 1-Methoxycyclopropan-1-amine hydrochloride involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach involves alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve the use of specialized equipment and conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

1-Methoxycyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include diazo compounds, ylides, and carbene intermediates. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methoxycyclopropan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, enabling the study of new synthetic pathways and reaction mechanisms.

    Biology: This compound is utilized to investigate the biochemical and physiological effects of various compounds, including changes in neurotransmitter levels and gene expression.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products, benefiting from its unique reactivity and stability.

Mechanism of Action

The exact mechanism of action of 1-Methoxycyclopropan-1-amine hydrochloride is not fully understood. it is believed to involve the inhibition of certain enzymes involved in the metabolism of various compounds. This inhibition can lead to an increase in the concentration of these compounds in the body, resulting in a range of physiological effects. These effects may include changes in neurotransmitter levels, alterations in gene expression, and modifications in cell signaling pathways.

Comparison with Similar Compounds

1-Methoxycyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-Methylcyclopropan-1-amine hydrochloride: This compound shares a similar cyclopropane structure but differs in the presence of a methyl group instead of a methoxy group.

    1-Amino-1-cyclobutanecarboxylic acid: Another cyclopropane derivative used in synthetic chemistry, differing in its functional groups and reactivity.

    2-Phenylcyclopropane-1-carboxylic acid: A compound with a phenyl group attached to the cyclopropane ring, used in various organic synthesis applications.

Properties

IUPAC Name

1-methoxycyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-6-4(5)2-3-4;/h2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPAHAXVBXNSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58939-47-2
Record name Cyclopropanamine, 1-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58939-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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